1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride” is a chemical compound. It is also known as “(4-chloro-2-fluorophenyl)hydrazine hydrochloride” with the CAS Number: 64172-78-7 . The IUPAC name for this compound is “1-(4-chloro-2-fluorophenyl)hydrazine hydrochloride” and it has a molecular weight of 197.04 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of cycloadducts–pyrazoles were synthesized via 1,3-dipolar cycloaddition reactions of generated nitrilimines with N-(4-chloro-2-fluorophenyl)maleimide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H6ClFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H . The canonical SMILES representation is: C1=CC(=C(C=C1Cl)F)NN.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.03 g/mol . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis of Fluorinated Biphenyls
1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride serves as a key intermediate in the synthesis of fluorinated biphenyl compounds, which are crucial for the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability. Qiu et al. (2009) developed a practical method for preparing 2-fluoro-4-bromobiphenyl, a compound of interest in manufacturing non-steroidal anti-inflammatory drugs, from related fluorinated anilines, which could potentially involve derivatives like 1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride in its synthetic pathway (Qiu, Gu, Zhang, & Xu, 2009).
Ligands for D2-like Receptors
The structural framework of 1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride is relevant to the development of arylcycloalkylamines, which include pharmacophoric groups found in antipsychotic agents. Sikazwe et al. (2009) explored the contributions of arylalkyl substituents, akin to the structure of 1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride, to the potency and selectivity of synthesized agents at D2-like receptors, highlighting its potential application in neuropsychiatric drug development (Sikazwe et al., 2009).
Fluoroalkylation in Aqueous Media
1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride might be involved in fluoroalkylation reactions, particularly in the incorporation of fluorinated groups into organic molecules. Song et al. (2018) reviewed the progress of aqueous fluoroalkylation, emphasizing the environmental and synthetic advantages of introducing fluorinated moieties into organic compounds, which could be facilitated by intermediates like 1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride (Song, Han, Zhao, & Zhang, 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCNHMSITIFDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluoro-phenyl)-propylamine, hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.